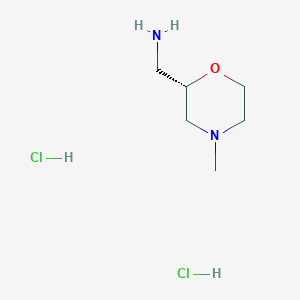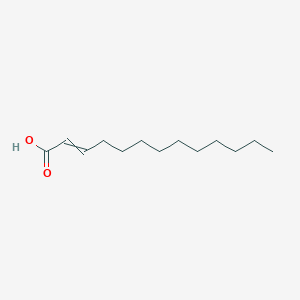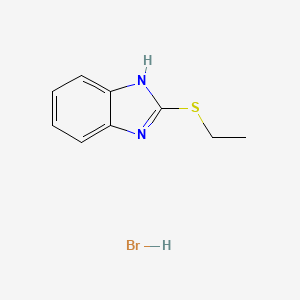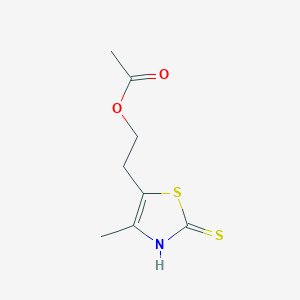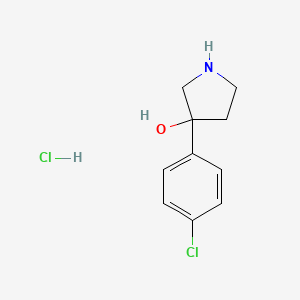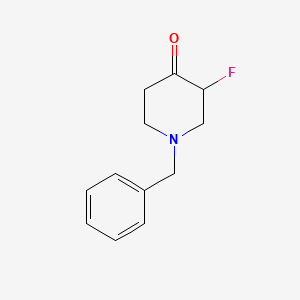
1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-diMethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-diMethylethyl ester is a chemical compound known for its versatile applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a propenyl group, making it a valuable tool in synthetic chemistry and other scientific disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-diMethylethyl ester typically involves the esterification of 1-Pyrrolidinecarboxylic acid with 2-(2-propenyl)-1,1-diMethylethyl alcohol. This reaction is often carried out under acidic conditions using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then heated to reflux to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-diMethylethyl ester undergoes various chemical reactions, including:
Oxidation: The propenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or hydrazines are employed under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Applications De Recherche Scientifique
1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-diMethylethyl ester has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the development of catalysts and polymers, enhancing material properties and performance.
Mécanisme D'action
The mechanism of action of 1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-diMethylethyl ester involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active pyrrolidinecarboxylic acid, which can then interact with enzymes or receptors in biological systems. The propenyl group may also participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, methyl ester
- 1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, ethyl ester
- 1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, propyl ester
Uniqueness
1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-diMethylethyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. This compound’s structure allows for selective reactivity and interactions, making it a valuable tool in various scientific applications.
Propriétés
Numéro CAS |
144688-83-5 |
|---|---|
Formule moléculaire |
C12H21NO2 |
Poids moléculaire |
211.30064 |
Synonymes |
1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-diMethylethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


